REACTION_CXSMILES
|
[F:1][CH:2]([F:24])[O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]2[N:16]=[C:15]([O:17][CH3:18])[C:14]([C:19](OCC)=[O:20])=[CH:13][N:12]=2)=[CH:6][CH:5]=1.CC(C[AlH]CC(C)C)C>C1COCC1>[F:24][CH:2]([F:1])[O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]2[N:16]=[C:15]([O:17][CH3:18])[C:14]([CH2:19][OH:20])=[CH:13][N:12]=2)=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)NC1=NC=C(C(=N1)OC)C(=O)OCC)F
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Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.36 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
mixture was stirred for 1.5 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cold bath was removed
|
Type
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ADDITION
|
Details
|
The reaction mixture was diluted with THF (30 mL)
|
Type
|
CUSTOM
|
Details
|
quenched with Na2SO4.10H2O
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 18 h
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a pad of celite
|
Type
|
WASH
|
Details
|
The pad was washed several times with methanol
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel using 30-100% ethyl acetate in hexanes
|
Type
|
CONCENTRATION
|
Details
|
The desired fractions were concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(C=C1)NC1=NC=C(C(=N1)OC)CO)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |